1-(4-tert-butylbenzoyl)-N-cycloheptyl-4-piperidinecarboxamide
Overview
Description
The compound is a derivative of 4-tert-butylbenzoyl chloride . This compound is used in the synthesis of various systems, including 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-tert-butylbenzoyl chloride, a related compound, has been characterized using 1H NMR spectrometry .Molecular Structure Analysis
The molecular structure of 4-tert-butylbenzoyl chloride, a related compound, has been described in various sources . It has a molecular weight of 196.67 g/mol and its molecular formula is C11H13ClO .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylbenzoyl chloride, a related compound, have been described . It has a density of 1.007 g/mL at 25 °C, a boiling point of 135 °C/20 mmHg, and a refractive index of 1.536 .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-cycloheptylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-24(2,3)20-12-10-19(11-13-20)23(28)26-16-14-18(15-17-26)22(27)25-21-8-6-4-5-7-9-21/h10-13,18,21H,4-9,14-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVCBUXDBOTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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